3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones. This compound is characterized by a cyclohexyl group attached to the nitrogen atom at position 3, a methyl group at position 1, and a thioxo group at position 2. Imidazolidinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with N-methylglycine. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a corresponding imidazolidinone without the thioxo group.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Imidazolidinone without the thioxo group.
Substitution: A wide range of substituted imidazolidinones with different functional groups.
Scientific Research Applications
3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:
Imidazoles: These compounds have a similar heterocyclic structure but differ in the position and type of substituents.
Thiohydantoins: These compounds also contain a thioxo group but have a different core structure.
Other Imidazolidinones: Compounds with different substituents at positions 1, 2, and 3, which can lead to different biological activities and applications
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H16N2OS |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
AVCKGQHTPHBVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2CCCCC2 |
Origin of Product |
United States |
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